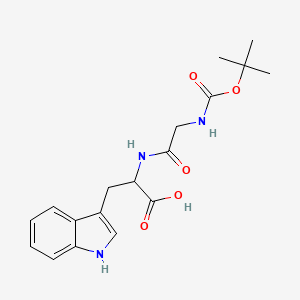

N-(tert-Butoxycarbonyl)glycyltryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLZGOCZPJKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319179 | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78700-53-5 | |

| Record name | NSC341355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research on N Tert Butoxycarbonyl Glycyltryptophan Within Contemporary Chemical Science

Contextualization within Protected Amino Acid Derivatives and Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. The process necessitates a high degree of control to ensure that amino acids are linked in the correct sequence. Unprotected amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). To prevent unwanted side reactions, such as self-polymerization or incorrect bond formation during peptide synthesis, these reactive groups must be temporarily masked with "protecting groups."

N-(tert-Butoxycarbonyl)glycyltryptophan is a quintessential example of such a protected amino acid derivative. It is a dipeptide unit where the N-terminal amino group of the glycine (B1666218) residue is protected by the Boc group. This protection strategy allows the carboxyl group of the tryptophan residue to be selectively activated and coupled to the amino group of the next amino acid in the desired peptide sequence. The use of pre-formed protected dipeptide units like Boc-Gly-Trp can streamline the synthesis process, particularly in solid-phase peptide synthesis (SPPS), by reducing the number of individual coupling and deprotection steps.

Role of the N-Terminal tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Synthesis Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized N-terminal protecting groups in peptide synthesis. Its popularity stems from its stability under a range of conditions and, crucially, its susceptibility to removal under specific, controlled acidic conditions.

The primary strategy involving this group is known as Boc solid-phase peptide synthesis (Boc-SPPS). In this method, the N-terminal α-amino group of an amino acid or peptide is protected by the Boc group. This protected unit is then coupled to a growing peptide chain that is anchored to a solid resin support. After the coupling reaction is complete, the Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com This deprotection step exposes a new N-terminal amino group, ready for the next coupling cycle. The repetitive nature of deprotection and coupling allows for the systematic construction of a peptide chain.

The side chains of reactive amino acids (like the indole (B1671886) ring of tryptophan) are also protected, but with groups that are stable to TFA and are only removed at the final stage of synthesis, usually with a much stronger acid like hydrogen fluoride (HF). chempep.com This orthogonality of protecting groups is fundamental to successful peptide synthesis. When tryptophan is present in the sequence, a scavenger is often added during the TFA cleavage of the Boc group to prevent side reactions. chempep.com

| Feature | Boc (tert-Butoxycarbonyl) Strategy | Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy |

| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |

| Deprotection Agent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |

| Side-Chain Protection | Typically benzyl (Bzl) based, removed by strong acid (e.g., HF) | Typically tert-butyl (tBu) based, removed by TFA |

| Cleavage from Resin | Strong acid (e.g., HF) | Mild acid (TFA) |

| Orthogonality | Based on differential acid lability | True orthogonality (acid vs. base cleavage) |

| Advantages | Can be superior for long or difficult sequences | Milder conditions, compatible with acid-sensitive peptides |

| Disadvantages | Requires harsh, hazardous acids (HF); special apparatus needed | Potential for side reactions like aspartimide formation |

Significance of Glycyltryptophan Dipeptide Structures in Advanced Chemical Synthesis

The glycyltryptophan (Gly-Trp) moiety itself is a significant structural unit in biochemistry and medicinal chemistry. Dipeptides containing tryptophan are of particular interest due to the unique properties of the tryptophan residue.

Biochemical Precursor: L-Tryptophan is an essential amino acid and a biochemical precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. nih.govnih.gov Peptides containing tryptophan can influence these pathways or act as delivery vehicles for tryptophan itself.

Structural Role: The indole side chain of tryptophan is the largest and most complex of the common amino acids. Its hydrophobic and aromatic nature allows it to participate in crucial protein-protein and protein-ligand interactions, often playing a role in stabilizing protein structure through hydrophobic and van der Waals forces. nih.gov

Bioactivity: Tryptophan-containing dipeptides have been investigated for various biological activities. For instance, the dipeptide L-tryptophylglycine has been identified in the human hypophysis, suggesting a potential physiological role. nih.gov Other tryptophan-containing dipeptides are studied for their potential to influence cellular processes. The glycine residue in the Gly-Trp structure provides conformational flexibility to the peptide backbone, which can be critical for its interaction with biological targets.

Synthetic Utility: In advanced chemical synthesis, the Gly-Trp dipeptide serves as a key building block for creating larger, biologically active peptides and peptidomimetics. sapub.org Its incorporation can be crucial for the final structure and function of synthetic peptide drugs, hormones, or research probes. For example, the sequence is part of larger synthetic peptides like Luteinizing Hormone-Releasing Hormone (LHRH) analogues, where Boc-protected amino acids, including Boc-Gly and Boc-Trp, are sequentially coupled. google.com

The properties of the individual Boc-protected amino acids that constitute Boc-Gly-Trp are well-defined and essential for their use in synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) | C₇H₁₃NO₄ | 175.18 | 86-89 | White to off-white powder |

| N-(tert-Butoxycarbonyl)-L-tryptophan (Boc-Trp-OH) | C₁₆H₂₀N₂O₄ | 304.34 | 136 (dec.) | White to off-white powder |

Synthetic Methodologies for N Tert Butoxycarbonyl Glycyltryptophan and Its Analogs

Strategies for N-Terminal Boc Protection of Glycine (B1666218) and Related Amino Acids

The introduction of the Boc protecting group onto the nitrogen atom of glycine is the initial and critical step in the synthesis of N-(tert-Butoxycarbonyl)glycyltryptophan. This process, known as N-tert-butoxycarbonylation, shields the amine's nucleophilicity, preventing unwanted side reactions during the subsequent peptide coupling step. nbinno.com

Optimization of Reaction Conditions for Di-tert-butyl Dicarbonate (B1257347) (Boc2O) Utilization

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common reagent for the introduction of the Boc group. fishersci.co.uknbinno.com The reaction involves the acylation of the amino group of glycine with Boc anhydride (B1165640). The efficiency of this reaction is highly dependent on the optimization of several parameters, including the choice of base, solvent system, and reaction temperature.

Commonly, the reaction is performed in a mixed solvent system, such as dioxane-water, tetrahydrofuran (B95107) (THF)-water, or methanol, under alkaline conditions. fishersci.co.uknih.gov The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity. Inorganic bases like sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃) are frequently used. google.com For instance, a typical procedure involves dissolving L-tryptophan in a 1:1 water-dioxane mixture, followed by the addition of di-tert-butyl dicarbonate and 1 M NaOH, with the reaction stirred at room temperature. nih.gov Another method for the preparation of Boc-glycine involves mixing glycine with a sodium hydrogen carbonate solution before the portion-wise addition of (Boc)₂O. google.com

Organic bases, such as triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP), are also employed, particularly under anhydrous conditions. acs.org DMAP can act as a catalyst, enhancing the reaction rate. acs.org The choice of solvent can range from aqueous mixtures to polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, especially for amino acid derivatives that may be sensitive to water. fishersci.co.uk Reactions are typically conducted at room temperature or with moderate heating to ensure completion without significant side-product formation. fishersci.co.uk

| Amino Acid | Base | Solvent System | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| L-Tryptophan | Sodium Hydroxide (NaOH) | Water/Dioxane (1:1) | Room Temperature | 69% | nih.gov |

| Glycine | Sodium Bicarbonate (NaHCO₃) | Aqueous | Not specified | High | google.com |

| General Amines | Triethylamine (TEA) | Methanol (MeOH) or Dimethylformamide (DMF) | 40-50 °C | High | |

| General Amines | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Room Temperature | High | fishersci.co.ukrsc.org |

Development of Alternative Reagents for Efficient Boc Group Introduction in Amino Acid Protection

While Boc₂O is the most prevalent reagent, research has led to the development of alternative reagents for introducing the Boc group, sometimes offering advantages in specific applications. These alternatives include active esters and other derivatives. organic-chemistry.org For example, stable amino-protecting reagents such as Boc-DMT have been developed and are effective for introducing the Boc group to various amines, including amino acids, in aqueous media. organic-chemistry.org

Other specialized reagents include tert-butoxycarbonyl azide (B81097) (Boc-N₃). organic-chemistry.org Another approach involves the use of stable Boc-benzotriazoles, which react with amino acids in the presence of triethylamine at room temperature to yield Boc-protected amino acids. organic-chemistry.org These alternative reagents can be particularly useful when dealing with sensitive substrates or when specific reaction conditions are required that are incompatible with the use of Boc anhydride.

Peptide Bond Formation Techniques for Glycyltryptophan Dipeptide Assembly

The formation of the peptide bond between the carboxyl group of Boc-glycine and the amino group of tryptophan is the central step in synthesizing the dipeptide. sketchy.com This condensation reaction requires the activation of the carboxylic acid moiety to facilitate the nucleophilic attack by the amine. khanacademy.org

Application of Mixed Anhydride Methodologies in Dipeptide Coupling

The mixed anhydride method is a classic and widely used technique for peptide bond formation. researchgate.netgoogle.com This procedure involves two main steps: the formation of a mixed carboxylic-carbonic anhydride followed by its reaction with the amino component. google.comthieme-connect.de

Typically, the N-protected amino acid (Boc-glycine) is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) or N-methylpiperidine. google.comcdnsciencepub.com This reaction, usually carried out in an inert organic solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) at low temperatures (e.g., -15 °C), generates the mixed anhydride. google.comcdnsciencepub.com The subsequent addition of the amino acid ester (e.g., tryptophan methyl ester) leads to the formation of the dipeptide. thieme-connect.de

A significant challenge in the mixed anhydride method is the potential for side reactions, particularly the formation of urethane (B1682113) byproducts. cdnsciencepub.comcdnsciencepub.com The choice of tertiary amine and solvent combination is critical in minimizing this side reaction; for example, using N-methylpiperidine in dichloromethane is often preferred over triethylamine in the same solvent. cdnsciencepub.com Another strategy to suppress urethane formation involves adding 1-hydroxybenzotriazole (B26582) (HOBt) to the mixed anhydride before the amine nucleophile is introduced. cdnsciencepub.com

| Parameter | Reagent/Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Activating Agent | Isobutyl Chloroformate | Forms the mixed anhydride with the N-protected amino acid. | thieme-connect.decdnsciencepub.com |

| Base | N-Methylmorpholine (NMM) / N-Methylpiperidine | Activates the carboxyl group and neutralizes the formed acid. N-Methylpiperidine can minimize urethane formation. | google.comcdnsciencepub.com |

| Solvent | Tetrahydrofuran (THF) / Dichloromethane (DCM) | Provides an inert medium for the reaction. Solvent choice impacts side reactions. | cdnsciencepub.com |

| Temperature | -15 °C | Controls the reaction rate and minimizes side reactions like racemization. | cdnsciencepub.com |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Can be added to suppress the formation of urethane byproducts. | cdnsciencepub.com |

Novel Approaches Utilizing Boc-Protected Amino Acid Ionic Liquids for Amide Bond Formation

A more recent and innovative approach to peptide synthesis involves the use of amino acid ionic liquids (AAILs). To overcome the reactivity of the free amino and carboxyl groups in AAILs, researchers have prepared Boc-protected amino acid ionic liquids (Boc-AAILs). rsc.orgrsc.org These compounds are synthesized by the simple neutralization of an imidazolium (B1220033) hydroxide with a commercially available Boc-protected amino acid, resulting in room-temperature ionic liquids. rsc.org

These Boc-AAILs can serve as both the starting material and the reaction medium for dipeptide synthesis. rsc.orgrsc.org The coupling reaction can be enhanced by using specific reagents. For example, the use of N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide as a coupling reagent was found to promote amide bond formation in Boc-AAILs, leading to satisfactory yields of dipeptides in a short time frame (e.g., 15 minutes) without the need for an additional base. rsc.orgrsc.org This methodology represents a novel strategy for peptide synthesis that leverages the unique properties of ionic liquids. rsc.org

Compatibility and Efficiency within Solid-Phase Peptide Synthesis (SPPS) Frameworks

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, and often automated, assembly of peptides on an insoluble polymer support. kennesaw.edubachem.com The Boc/tBu strategy is a well-established approach in SPPS. nbinno.com In this framework, the N-terminus of the growing peptide chain is protected with the acid-labile Boc group, while side-chain functional groups are protected with other acid-labile groups like the tert-butyl (tBu) ether, ester, or urethane-type protecting groups.

The synthesis of a dipeptide like glycyltryptophan on a solid support would involve anchoring the C-terminal amino acid (tryptophan) to the resin. The synthesis cycle then consists of:

Deprotection: Removal of the Boc group from the resin-bound tryptophan using an acid, such as trifluoroacetic acid (TFA). rsc.org

Washing: Rinsing the resin to remove excess reagents and byproducts. bachem.com

Coupling: Adding the next Nα-Boc-protected amino acid (Boc-glycine) along with a coupling agent (e.g., PyBOP, TBTU) to form the peptide bond. bachem.comnih.gov

Washing: Another washing step to purify the resin-bound dipeptide. bachem.com

This cycle is repeated to assemble longer peptide chains. bachem.com The synthesis of tryptophan-containing peptides using SPPS requires special consideration, as the indole (B1671886) side chain of tryptophan can be susceptible to modification during the acidic deprotection steps. rsc.orgnih.gov However, methods have been developed to effectively manage these challenges, enabling the successful solid-phase synthesis of peptides like Lys-Ala-Gly-Leu-Gly-Trp-Leu. rsc.org The use of pre-formed N-Boc-dipeptide building blocks can also be an effective strategy within an SPPS framework. nih.gov

Chemoselective Functionalization of Tryptophan Residues in Boc-Protected Peptides

The selective modification of amino acid residues within a peptide is a cornerstone of modern chemical biology and drug discovery. Tryptophan, with its unique indole side chain, presents an attractive target for such modifications due to its low natural abundance in proteins and the distinct reactivity of the indole ring. acs.orgnih.gov When the peptide is protected with a tert-Butoxycarbonyl (Boc) group, as in N-(tert-Butoxycarbonyl)glycyltryptophan, specific synthetic strategies can be employed to functionalize the tryptophan residue while preserving the integrity of the rest of the molecule. This section explores advanced chemoselective methods for modifying the tryptophan indole moiety in the context of Boc-protected peptides.

Photochemical Alkylation Strategies for Indole Moiety Modification

Photochemical methods offer a mild and efficient approach for the C-H functionalization of tryptophan and tryptophan-containing peptides. nih.gov These strategies often utilize visible-light irradiation to generate radical intermediates that can selectively react with the electron-rich indole ring of tryptophan, typically at the C2 position. researchgate.netrsc.org

One prominent strategy involves photoredox catalysis, where a photocatalyst, such as an iridium complex, absorbs light and initiates an electron transfer process. researchgate.net This process can be used to generate alkyl radicals from suitable precursors, like activated α-bromo-carbonyl compounds. nih.govrsc.org These radicals then add to the indole nucleus of the Boc-protected tryptophan residue. This method demonstrates a wide substrate scope and a high tolerance for sensitive functional groups that may be present in the side chains of other amino acids within the peptide. nih.gov

A significant advantage of this approach is its applicability to the late-stage functionalization of complex peptides. acs.orgnih.gov For instance, research has demonstrated the successful photocatalytic C2-alkylation of tryptophan using bromodifluoroacetate and bromodifluoroacetamide-derived radical precursors. acs.orgnih.gov This visible-light-mediated reaction is notable for being rapid, operationally simple, and additive-free, tolerating diverse functionalities within the peptide sequence. acs.orgnih.gov The incorporation of a difluoroalkyl moiety is particularly useful as it allows for the monitoring of the reaction's progress through ¹⁹F NMR spectroscopy and can modulate the physicochemical properties of the resulting peptide. acs.org

The reaction conditions are typically mild, involving irradiation with visible light (e.g., a 450 nm LED) in a suitable solvent like dimethylformamide (DMF). nih.gov The efficiency of these methods allows for the modification of various complex peptides, including those of biological significance. acs.orgnih.gov

Table 1: Examples of Photocatalytic C2-Alkylation of Tryptophan-Containing Peptides

| Peptide Substrate | Alkyl Radical Precursor | Photocatalyst | Yield (%) | Reference |

| Ac-Trp-OEt | Ethyl bromodifluoroacetate | fac-[Ir(ppy)₃] | 30 | nih.gov |

| Boc-Trp-Gly-OMe | Ethyl bromodifluoroacetate | 4CzIPN | 85 | acs.org |

| Boc-Ala-Trp-Ala-OMe | Ethyl bromodifluoroacetate | 4CzIPN | 78 | acs.org |

| Boc-Phe-Trp-Met-OMe | Bromodifluoroacetamide | 4CzIPN | 91 | acs.orgnih.gov |

Yields are often determined by ¹⁹F NMR spectroscopy or are isolated yields. acs.orgnih.gov

Proximity-Driven Radical Functionalization in Complex Tryptophan-Containing Oligopeptides

A refined photochemical strategy leverages the formation of an electron donor-acceptor (EDA) complex to achieve high chemoselectivity for tryptophan residues. unibo.itnih.gov This method relies on the interaction between the electron-rich indole side chain of tryptophan (the donor) and an electron-deficient pyridinium (B92312) salt (the acceptor). unibo.itnih.gov

Upon irradiation with low-energy light (e.g., 390 nm), the EDA complex becomes photoactive, generating radical intermediates in immediate proximity to the target tryptophan residue. unibo.itnih.gov This "proximity-driven" approach ensures that the functionalization is highly localized, minimizing side reactions with other potentially reactive amino acid residues in the peptide chain. unibo.itnih.gov The close proximity of the radical generation to the reaction site facilitates an efficient and highly chemoselective modification. nih.gov

This protocol has proven to be robust, exhibiting high selectivity for tryptophan over other amino acids such as tyrosine, methionine, and cysteine, which are often susceptible to modification under other radical conditions. unibo.it The reaction conditions are biocompatible, further highlighting the utility of this method for modifying complex biological molecules. nih.gov The ability to precisely install functional groups onto tryptophan in oligopeptides opens avenues for creating novel peptide conjugates and tools for chemical biology. unibo.it

Table 2: Substrate Scope in Proximity-Driven Tryptophan Functionalization

| Peptide Substrate | Pyridinium Salt Activator | Functional Group Source | Yield (%) | Reference |

| Boc-Trp-OMe | N-alkoxypyridinium | Di-tert-butyl malonate | 92 | unibo.it |

| Boc-Gly-Trp-OMe | N-alkoxypyridinium | Ethyl 2-bromo-2-methylpropanoate | 85 | unibo.it |

| Boc-Trp-Ala-Phe-OMe | N-alkoxypyridinium | 1-Adamantyl iodoacetate | 78 | unibo.it |

| Z-Trp-Gly-OEt | N-alkoxypyridinium | Methyl 2-iodoacetate | 90 | unibo.it |

Yields reported are typically isolated yields after chromatographic purification. unibo.it

Advanced Spectroscopic Characterization and Conformational Analysis of N Tert Butoxycarbonyl Glycyltryptophan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of peptides like N-(tert-Butoxycarbonyl)glycyltryptophan in solution. It provides extensive information regarding the covalent structure and the three-dimensional arrangement of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental for the initial structural verification and purity assessment of N-(tert-Butoxycarbonyl)glycyltryptophan. The ¹H NMR spectrum exhibits characteristic signals for each proton in the molecule, and their chemical shifts, multiplicities, and integration values are used to confirm the presence of the tert-butoxycarbonyl (Boc) group, the glycine (B1666218) residue, and the tryptophan side chain.

The tert-butoxycarbonyl group typically presents a sharp singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons of the glycine and tryptophan residues resonate at distinct chemical shifts. For instance, the α-protons of the amino acid residues and the protons of the tryptophan indole (B1671886) ring can be identified in specific regions of the spectrum. The presence of impurities would be indicated by additional, unassigned signals. Advanced NMR techniques, such as ¹³C NMR, further corroborate the structural assignment by providing information on the carbon skeleton of the molecule.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-(tert-Butoxycarbonyl)glycyltryptophan

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Boc (9H) | ~1.4 | Singlet | Characteristic signal for the tert-butyl group. |

| Gly α-CH₂ | ~3.8 - 4.0 | Doublet | Coupled to the adjacent NH proton. |

| Trp α-CH | ~4.5 - 4.7 | Multiplet | Coupling to β-protons and NH proton. |

| Trp β-CH₂ | ~3.2 - 3.4 | Multiplet | Diastereotopic protons with complex coupling. |

| Trp Indole NH | ~10.8 | Singlet (broad) | Exchangeable proton, may be broad. |

| Trp Indole C2-H | ~7.2 | Singlet | |

| Trp Indole C4-H | ~7.6 | Doublet | |

| Trp Indole C5-H | ~7.1 | Triplet | |

| Trp Indole C6-H | ~7.0 | Triplet | |

| Trp Indole C7-H | ~7.5 | Doublet | |

| Gly NH | ~5.5 - 6.0 | Triplet (broad) | Coupling to Gly α-CH₂. |

| Trp NH | ~7.0 - 7.5 | Doublet (broad) | Coupling to Trp α-CH. |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While one-dimensional NMR confirms the primary structure, multidimensional NMR techniques are essential for elucidating the secondary structure and conformational dynamics of N-(tert-Butoxycarbonyl)glycyltryptophan in solution. nih.govresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-bond and through-space correlations between protons. researchgate.net

COSY and TOCSY: These experiments are used to identify spin systems corresponding to the individual amino acid residues. COSY reveals scalar coupling between protons on adjacent carbons, while TOCSY establishes correlations between all protons within a spin system. This allows for the unambiguous assignment of all proton signals for the glycine and tryptophan residues.

NOESY and ROESY: These techniques are paramount for determining the three-dimensional structure. researchgate.net They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. The intensity of the cross-peaks in NOESY and ROESY spectra is proportional to the inverse sixth power of the distance between the protons. By analyzing these through-space interactions, it is possible to determine the relative orientation of different parts of the molecule and to define its preferred conformation in solution. For instance, NOEs between the Boc group protons and protons on the peptide backbone can provide information about the orientation of the protecting group. Similarly, NOEs between protons of the glycine and tryptophan residues can define the peptide backbone conformation. acs.org These studies can reveal the presence of specific secondary structures, such as turns or extended conformations. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of N-(tert-Butoxycarbonyl)glycyltryptophan. researchgate.net These methods probe the vibrational energy levels of the molecule, providing a characteristic fingerprint based on its structure.

The IR and Raman spectra of Boc-Gly-Trp are dominated by bands corresponding to the vibrations of the peptide backbone, the Boc protecting group, and the tryptophan side chain. Key vibrational modes include:

Amide A and B bands: Located in the 3100-3400 cm⁻¹ region, these bands are primarily due to N-H stretching vibrations.

Amide I band: Found between 1600 and 1700 cm⁻¹, this is one of the most sensitive probes of peptide secondary structure and arises mainly from the C=O stretching vibration of the peptide bond.

Amide II band: Occurring in the 1500-1600 cm⁻¹ range, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Boc group vibrations: The carbonyl group of the urethane (B1682113) linkage in the Boc group gives rise to a strong absorption band typically around 1700 cm⁻¹.

Tryptophan side chain vibrations: The indole ring of tryptophan has several characteristic Raman bands that can be used as structural markers. researchgate.net For example, the W3 and W7 bands are sensitive to the local environment of the indole ring.

Interactive Data Table: Characteristic Vibrational Frequencies for N-(tert-Butoxycarbonyl)glycyltryptophan

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch (Amide A) | ~3300 | Peptide and Urethane NH |

| C-H Stretch | ~2850 - 3000 | Aliphatic and Aromatic CH |

| C=O Stretch (Boc) | ~1700 | Urethane Carbonyl |

| C=O Stretch (Amide I) | ~1650 | Peptide Carbonyl |

| N-H Bend (Amide II) | ~1550 | Peptide NH |

| Indole Ring Modes | ~740, 880, 1010, 1360, 1550 | Tryptophan Side Chain |

| C-O Stretch (Carboxylic Acid) | ~1200 - 1300 | Carboxyl C-O |

| O-H Bend (Carboxylic Acid) | ~1400 - 1440 | Carboxyl O-H |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Investigation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the structural integrity of N-(tert-Butoxycarbonyl)glycyltryptophan. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed to generate intact molecular ions.

The ESI mass spectrum of Boc-Gly-Trp will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which allows for the accurate determination of its molecular weight.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. researchgate.net Collision-induced dissociation (CID) of the precursor ion leads to the formation of characteristic fragment ions. For Boc-protected peptides, common fragmentation pathways include: niscpr.res.in

Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a characteristic fragmentation pattern for Boc-protected compounds. doaj.orgxml-journal.netnih.gov

Peptide bond cleavage: Cleavage of the peptide bond between the glycine and tryptophan residues results in the formation of b- and y-type fragment ions, which can be used to confirm the amino acid sequence.

Side chain fragmentation: The tryptophan side chain can also undergo fragmentation, leading to characteristic losses.

The analysis of these fragmentation patterns provides definitive confirmation of the structure of N-(tert-Butoxycarbonyl)glycyltryptophan. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for N-(tert-Butoxycarbonyl)glycyltryptophan itself may not be readily available, analysis of related Boc-protected peptides provides valuable insights into the expected solid-state conformation. researchgate.net

The conformation of a peptide backbone is defined by a set of torsion angles (or dihedral angles): phi (φ), psi (ψ), and omega (ω). researchgate.netproteinstructures.com

φ (phi): The angle of rotation around the N-Cα bond.

ψ (psi): The angle of rotation around the Cα-C bond.

ω (omega): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically restricted to approximately 180° (trans conformation), which is energetically more favorable, or in rare cases, 0° (cis conformation).

X-ray crystallographic studies of Boc-protected dipeptides and tripeptides reveal the preferred values for these torsion angles in the solid state. researchgate.net This information is crucial for understanding how the Boc protecting group influences the local conformation of the peptide backbone. The geometry of the peptide linkage, including bond lengths and angles, can also be precisely determined from crystallographic data. This data serves as a valuable benchmark for computational models and for understanding the conformational preferences that may persist in solution. nih.gov

Interactive Data Table: Typical Backbone Torsion Angles in Boc-Peptides from Crystallographic Data

| Torsion Angle | Typical Value (°) | Bond | Description |

| φ (phi) | -140 to -60 | N - Cα | Defines the orientation of the carbonyl group of the preceding residue. |

| ψ (psi) | +120 to +160 or -70 to -30 | Cα - C | Defines the orientation of the amide proton of the following residue. |

| ω (omega) | ~180 | C - N | Typically trans due to steric hindrance. |

Note: These values represent common ranges for β-sheet and α-helical secondary structures and can vary depending on the specific amino acid sequence and crystal packing forces.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The conformational landscape and solid-state architecture of N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) are significantly influenced by a complex network of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in dictating the peptide's secondary structure and its packing in the crystalline state. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, coupled with computational modeling, provide the primary means for elucidating these hydrogen bonding patterns.

Intramolecular Hydrogen Bonding:

Another potential intramolecular hydrogen bond can occur between the carboxyl group's hydroxyl proton and the carbonyl oxygen of the glycine residue. The presence and strength of these bonds are often solvent-dependent, with non-polar solvents favoring the formation of intramolecular hydrogen bonds to satisfy the hydrogen-bonding potential of the polar groups internally.

Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the energetics and geometries of these intramolecular hydrogen bonds. These calculations can predict bond lengths, bond angles, and the stabilization energy conferred by these interactions.

Intermolecular Hydrogen Bonding:

In the solid state, the hydrogen bonding potential of Boc-Gly-Trp is satisfied through a network of intermolecular interactions, leading to the formation of a stable crystal lattice. The primary intermolecular hydrogen bonds involve the carboxylic acid group and the amide N-H group.

The carboxylic acid groups of adjacent molecules typically form strong O-H···O=C hydrogen bonds, often resulting in the formation of dimeric structures. These dimers can then be further linked into chains or sheets through N-H···O=C hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of the Boc group or the glycine residue of a neighboring molecule.

The precise nature of the intermolecular hydrogen bonding network can be elucidated through single-crystal X-ray diffraction studies, which provide definitive information on atomic positions and intermolecular distances and angles. Solid-state NMR spectroscopy can also be a powerful tool for probing these interactions in polycrystalline samples.

Spectroscopic Evidence and Data:

The presence and nature of hydrogen bonds can be inferred from spectroscopic data. In FTIR spectroscopy, the stretching frequencies of the N-H and O-H groups are particularly sensitive to hydrogen bonding. A shift to lower wavenumbers (red shift) for these stretching vibrations is indicative of their involvement in a hydrogen bond. The magnitude of this shift often correlates with the strength of the hydrogen bond.

NMR spectroscopy provides information on the chemical environment of protons. Protons involved in hydrogen bonds are typically deshielded and resonate at a higher chemical shift (downfield shift) compared to non-hydrogen-bonded protons. The temperature dependence of the amide proton chemical shift can also be used to distinguish between intramolecularly and intermolecularly hydrogen-bonded protons.

| Type of Hydrogen Bond | Donor | Acceptor | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Intramolecular (β-turn like) | Amide N-H (Trp) | Carbonyl O (Boc) | 2.8 - 3.2 | 150 - 170 |

| Intramolecular | Carboxyl O-H | Carbonyl O (Gly) | 2.6 - 2.9 | 140 - 160 |

| Intermolecular | Carboxyl O-H | Carbonyl O (Carboxyl) | 2.5 - 2.8 | 160 - 180 |

| Intermolecular | Amide N-H | Carbonyl O (Boc/Gly) | 2.8 - 3.1 | 150 - 175 |

| Intermolecular | Indole N-H | Carbonyl O | 2.9 - 3.3 | 140 - 170 |

This interactive data table provides typical geometric parameters for hydrogen bonds found in similar peptide structures.

| Spectroscopic Technique | Vibrational/Resonance Group | Non-Hydrogen Bonded (Typical Range) | Hydrogen Bonded (Typical Range) | Comment |

| FTIR | O-H Stretch (Carboxyl) | 3500 - 3570 cm⁻¹ | 2500 - 3300 cm⁻¹ | Broad band indicates strong hydrogen bonding. |

| FTIR | N-H Stretch (Amide) | 3400 - 3460 cm⁻¹ | 3200 - 3350 cm⁻¹ | Shift to lower frequency upon H-bonding. |

| FTIR | N-H Stretch (Indole) | ~3490 cm⁻¹ | 3300 - 3400 cm⁻¹ | Shift to lower frequency upon H-bonding. |

| ¹H NMR | Amide Proton (δ) | 6.0 - 7.5 ppm | 7.5 - 9.5 ppm | Downfield shift indicates deshielding due to H-bond. |

| ¹H NMR | Carboxyl Proton (δ) | 10 - 12 ppm | 12 - 14 ppm | Significant downfield shift in H-bonded dimers. |

| ¹H NMR | Indole Proton (δ) | ~10.0 ppm | 10.5 - 11.5 ppm | Downfield shift upon H-bonding. |

This interactive data table summarizes the expected spectroscopic shifts for functional groups involved in hydrogen bonding in N-(tert-Butoxycarbonyl)glycyltryptophan.

The elucidation of these intricate hydrogen bonding networks is fundamental to understanding the structure-property relationships of N-(tert-Butoxycarbonyl)glycyltryptophan, which in turn influences its behavior in various chemical and biological contexts.

Chemical Reactivity and Deprotection Strategies for the N Tert Butoxycarbonyl Moiety

Acid-Mediated Cleavage Mechanisms of the Boc Protecting Group

The most common method for the removal of the Boc protecting group is through acidolysis. The mechanism involves the protonation of the carbamate oxygen, which weakens the adjacent carbon-oxygen bond. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can be trapped by nucleophiles in the reaction mixture or eliminate a proton to form isobutylene. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically employed for this purpose.

A plausible mechanistic pathway involves the initial protonation of the carbamate's carbonyl oxygen by a Brønsted acid. This activation weakens the C-O bond, leading to the departure of the tert-butyl group as a stable carbocation. The resulting unstable carbamic acid intermediate then rapidly undergoes decarboxylation to yield the deprotected primary amine of the glycyltryptophan dipeptide.

A significant challenge in peptide synthesis is the selective deprotection of one functional group in the presence of another with similar chemical lability. Both the N-Boc group and tert-butyl (tBu) esters are susceptible to acid-catalyzed cleavage. Generally, the Boc group is more acid-labile than the tBu ester, allowing for a window of selectivity. However, achieving high selectivity requires careful control of reaction conditions, as standard strong acid conditions (e.g., neat TFA) will often cleave both groups.

The selective removal of the Boc group while retaining a tBu ester typically involves the use of milder acidic conditions. This can include using lower concentrations of a strong acid or using a weaker acid. The trade-off is often a significantly slower reaction rate for Boc cleavage.

Conversely, significant research has focused on the selective cleavage of tBu esters in the presence of Boc groups, which underscores the nuanced differences in their reactivity. These methods often employ Lewis acids, which interact preferentially with the ester carbonyl over the carbamate. While this is the reverse of the desired selectivity for this section, it highlights the types of reagents that can differentiate between these two acid-sensitive groups.

| Reagent System | Target Group | Preserved Group | Conditions | Notes |

| Dilute TFA (e.g., 10-20% in DCM) | N-Boc | tert-Butyl Ester | Room Temperature | Slower reaction times; selectivity is concentration-dependent. |

| ZnBr₂ in DCM | tert-Butyl Ester | N-Boc (labile) | Room Temperature | Demonstrates Lewis acid preference for the ester group. nih.gov |

| CeCl₃·7H₂O / NaI | tert-Butyl Ester | N-Boc | Acetonitrile, reflux | Reverses the usual selectivity seen under protic acid conditions. researchgate.netnih.govnih.gov |

| Ytterbium triflate (Yb(OTf)₃) | tert-Butyl Ester | N-Boc | Nitromethane, 45-50°C | Mild Lewis acid catalyst for selective ester cleavage. researchgate.net |

This table is interactive. Users can sort and filter the data.

To achieve the selective deprotection of the N-Boc group on N-(tert-Butoxycarbonyl)glycyltryptophan while a tert-butyl ester is present elsewhere in the molecule, one would typically utilize carefully titrated concentrations of acid, monitoring the reaction closely to prevent over-deprotection.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have provided significant mechanistic insights that are applicable to dipeptide systems like N-(tert-Butoxycarbonyl)glycyltryptophan. Research has shown that the reaction rate and mechanism can be highly dependent on the acid and solvent system used.

A key finding is that the HCl-catalyzed deprotection of Boc groups often exhibits a second-order dependence on the HCl concentration. acs.orgbaranlab.orgnih.gov This is in contrast to deprotection with a large excess of an acid like TFA, where pseudo-first-order kinetics are often assumed. The second-order dependence suggests a more complex mechanism than simple protonation and unimolecular fragmentation (A-1 type).

The proposed mechanism to explain this second-order dependence involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair. The steps are rationalized as:

Rapid, reversible protonation: The Boc-dipeptide is rapidly and reversibly protonated by the acid.

Ion-pair formation: The protonated substrate fragments into an ion-molecule pair, consisting of the tert-butyl cation and the carbamic acid of the dipeptide.

General acid catalysis: A second molecule of the acid then acts as a general acid to catalyze the separation of this ion-pair, which is the rate-determining step. acs.orgbaranlab.org

This mechanism is supported by the observation that with trifluoroacetic acid, the reaction shows an inverse kinetic dependence upon the trifluoroacetate concentration, suggesting the counterion plays a role in the equilibrium of the ion-pair. acs.orgbaranlab.org These mechanistic details are crucial for optimizing deprotection protocols in complex syntheses, allowing for the fine-tuning of reaction rates and selectivity by adjusting acid concentration.

Post-Deprotection Transformations and Further Derivatization of the Dipeptide Scaffold

Once the Boc group is removed from N-(tert-Butoxycarbonyl)glycyltryptophan, the resulting free dipeptide, glycyltryptophan, possesses a reactive primary amine at the N-terminus. This amine is a key functional handle for a variety of subsequent chemical transformations and derivatizations.

Peptide Chain Elongation: The most common transformation is the continuation of peptide synthesis. wikipedia.org The newly exposed N-terminal amine of the glycyltryptophan scaffold can be coupled with another N-protected amino acid (either Boc- or Fmoc-protected) using standard peptide coupling reagents like HBTU or HATU to form a tripeptide. This cycle of deprotection and coupling is the fundamental process of solid-phase and solution-phase peptide synthesis.

Cyclization to Diketopiperazines: Dipeptides, particularly after activation of the C-terminal carboxyl group, can undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs), which are six-membered cyclic dipeptides. nih.govresearchgate.netbaranlab.org This can be an undesired side reaction during peptide synthesis but is also a deliberate strategy to synthesize these biologically active scaffolds. nih.govpeptide.com The glycyltryptophan dipeptide can be cyclized under thermal or basic conditions to form cyclo(Gly-Trp).

N-Terminal Derivatization: The primary amine can be modified with a wide array of reagents to introduce different functionalities. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides can introduce various acyl groups.

Labeling: Fluorescent tags, such as those derived from o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be attached for analytical or biological tracking purposes. libretexts.org

Pegylation: Attachment of polyethylene glycol (PEG) chains can be used to modify the pharmacokinetic properties of the peptide.

Side-Chain Modification: The indole (B1671886) ring of the tryptophan residue is another site for derivatization, offering a route for late-stage functionalization of the peptide. researchgate.netnih.gov This allows for the introduction of chemical handles or modifications that can tune the biological activity or physicochemical properties of the final molecule. Examples include:

C2-Alkylation: Photocatalytic methods can introduce alkyl groups at the C2 position of the indole ring. acs.org

C2-Sulfenylation: Catalyst-free methods using thiosulfonate reagents in TFA can attach various sulfur-containing groups, such as SCF₃, to the C2 position. nih.gov

Oxidative Cyclization: Treatment with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can induce a cyclodehydration between the peptide backbone and the indole side chain to form a fluorescent indolyl-oxazole moiety. acs.org

These post-deprotection transformations highlight the versatility of the glycyltryptophan scaffold in the synthesis of more complex peptides, cyclic compounds, and specifically modified biomolecules.

Q & A

Q. What are the optimal synthetic routes for N-(tert-Butoxycarbonyl)glycyltryptophan, and how can reaction yields be maximized?

Methodology :

- Protection of Tryptophan : Use tert-butoxycarbonyl (Boc) protection via reaction with Di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., THF or DMF) under basic conditions (e.g., NaHCO₃). This prevents unwanted side reactions during peptide coupling .

- Coupling with Glycine : Activate the carboxyl group of Boc-glycine using carbodiimides (e.g., DCC or DIPC) and coupling agents like HOBt to form the glycyltryptophan bond. Optimize stoichiometry (1:1.2 molar ratio of glycine to tryptophan) to minimize unreacted starting material .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (mp 135–137°C for Boc-tryptophan derivatives) .

Q. How is N-(tert-Butoxycarbonyl)glycyltryptophan purified and characterized?

Methodology :

- Purification : Use solvent-dependent crystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolates (>95%) .

- Characterization :

- 1H NMR : Key peaks include Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and indole protons (δ 7.1–7.6 ppm) .

- IR Spectroscopy : Confirm Boc protection via C=O stretches (1690–1720 cm⁻¹) and amide N–H bends (1540–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 304.34 for Boc-glycine derivatives) .

Advanced Research Questions

Q. How do coupling strategies impact enantiomeric purity in N-(tert-Butoxycarbonyl)glycyltryptophan synthesis?

Methodology :

- Racemization Mitigation : Use low-temperature (0–4°C) coupling with HOBt/DIPC to minimize tryptophan α-carbon racemization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize activated intermediates, reducing racemization risk compared to dichloromethane .

Q. What computational methods predict non-covalent interactions between N-(tert-Butoxycarbonyl)glycyltryptophan and biological targets?

Methodology :

- Molecular Orbital (MO) Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model interactions between Boc-group orbitals and target binding pockets. Focus on π-π stacking (indole ring) and hydrogen-bonding motifs .

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/ethanol) to assess conformational stability and binding kinetics .

Q. How does the Boc group influence stability under acidic/basic conditions?

Methodology :

Q. How can synthetic byproducts be identified and mitigated?

Methodology :

- Byproduct Analysis : Use LC-MS to detect truncated peptides (e.g., unreacted Boc-glycine) or racemized species.

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.